REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:12][CH:13]([CH2:16][CH3:17])[CH:14]=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>>[Cl:11][C:8]1[CH:9]=[CH:10][C:2]([NH:1][CH2:12][CH:13]([CH3:14])[CH2:16][CH3:17])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:2.3|
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=C(C=C1)Cl
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
CC(C=O)CC
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Name
|
|
Quantity
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9.88 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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ClC=1C=CC(=C(C(=O)O)C1)NCC(CC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |